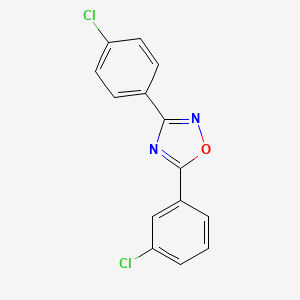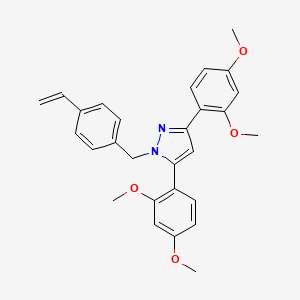![molecular formula C22H22Cl4N2O4 B10932619 1,1'-Piperazine-1,4-diylbis[2-(2,4-dichlorophenoxy)propan-1-one]](/img/structure/B10932619.png)
1,1'-Piperazine-1,4-diylbis[2-(2,4-dichlorophenoxy)propan-1-one]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-DICHLOROPHENOXY)-1-{4-[2-(2,4-DICHLOROPHENOXY)PROPANOYL]PIPERAZINO}-1-PROPANONE is a complex organic compound characterized by the presence of multiple dichlorophenoxy groups and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-1-{4-[2-(2,4-DICHLOROPHENOXY)PROPANOYL]PIPERAZINO}-1-PROPANONE typically involves the reaction of 2,4-dichlorophenol with appropriate reagents to form the dichlorophenoxy groups. The piperazine ring is introduced through a series of condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-1-{4-[2-(2,4-DICHLOROPHENOXY)PROPANOYL]PIPERAZINO}-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like sodium borohydride.
Substitution: The dichlorophenoxy groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxy derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2,4-DICHLOROPHENOXY)-1-{4-[2-(2,4-DICHLOROPHENOXY)PROPANOYL]PIPERAZINO}-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-1-{4-[2-(2,4-DICHLOROPHENOXY)PROPANOYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,1'-Piperazin-1,4-diylbis(2-chlorethanon): Ähnlich in der Struktur, aber mit unterschiedlichen Substituenten, was zu unterschiedlichen chemischen Eigenschaften und Anwendungen führt.
1,1'-Piperazin-1,4-diylbis(2-phenylethan-1-on): Eine weitere verwandte Verbindung mit Phenylgruppen anstelle von Dichlorphenoxygruppen, die in verschiedenen Forschungskontexten verwendet wird.
Einzigartigkeit
1,1'-Piperazin-1,4-diylbis[2-(2,4-dichlorphenoxy)propan-1-on] ist aufgrund seiner spezifischen Dichlorphenoxy-Substituenten einzigartig, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für gezielte Forschungsanwendungen.
Eigenschaften
Molekularformel |
C22H22Cl4N2O4 |
|---|---|
Molekulargewicht |
520.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-1-[4-[2-(2,4-dichlorophenoxy)propanoyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H22Cl4N2O4/c1-13(31-19-5-3-15(23)11-17(19)25)21(29)27-7-9-28(10-8-27)22(30)14(2)32-20-6-4-16(24)12-18(20)26/h3-6,11-14H,7-10H2,1-2H3 |
InChI-Schlüssel |
MWYOHUPQPZWPGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamothioyl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10932537.png)


![6-(furan-2-yl)-N-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932543.png)
![2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10932557.png)
![1-ethyl-N,5-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10932558.png)
![5-chloro-1,3,4-trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10932573.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10932581.png)
![3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B10932587.png)
![N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932594.png)
![2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B10932600.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932607.png)
![1-butyl-N-(5-chloro-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932609.png)
![methyl 5-methyl-2-({[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10932613.png)
